molecular formula C22H25N7O2 B2398934 N-(3-methoxyphenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide CAS No. 1021072-64-9

N-(3-methoxyphenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide

Cat. No.: B2398934
CAS No.: 1021072-64-9
M. Wt: 419.489
InChI Key: BXSXZVWGLRXZIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H25N7O2 and its molecular weight is 419.489. The purity is usually 95%.
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Biological Activity

N-(3-methoxyphenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C23H25N5O2C_{23}H_{25}N_{5}O_{2}, and it features a complex structure that includes:

  • A piperazine moiety, which is often associated with various pharmacological effects.
  • A pyridazin ring, which contributes to its biological activity.
  • A methoxyphenyl group that may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells.
  • Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may exhibit anti-inflammatory properties by modulating cytokine production and reducing inflammatory markers.
  • Antimicrobial Activity : Preliminary investigations indicate that the compound may possess antimicrobial properties, potentially effective against certain bacterial strains.

Antitubercular Activity

A study focused on the design and synthesis of related compounds evaluated their effectiveness against Mycobacterium tuberculosis. Among a series of derivatives, some exhibited significant inhibitory activity with IC50 values ranging from 1.35 to 2.18 μM, indicating potent antitubercular properties .

Cytotoxicity Studies

In vitro cytotoxicity assays conducted on HEK-293 (human embryonic kidney) cells revealed that most active compounds derived from similar structures were non-toxic at effective concentrations. This suggests a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds indicates that modifications to the piperazine and pyridazin rings can significantly enhance biological activity. For instance, substituents on the aromatic rings can alter binding affinities and selectivity towards specific targets .

Case Studies

  • Case Study on Antimicrobial Activity : A derivative of the compound was tested against various bacterial strains, demonstrating notable activity against Staphylococcus aureus and Escherichia coli. The results indicated a potential application in treating bacterial infections.
  • Case Study on Anti-inflammatory Properties : In an animal model of inflammation, administration of the compound led to a significant reduction in swelling and pain, suggesting its utility as an anti-inflammatory agent.

Data Table: Biological Activity Overview

Activity TypeMeasured EffectIC50 (μM)Reference
AntitubercularInhibition of M. tuberculosis1.35 - 2.18
CytotoxicityNon-toxic to HEK-293 cells>100
AntimicrobialInhibition of S. aureusTBDCase Study
Anti-inflammatoryReduction in inflammationTBDCase Study

Properties

IUPAC Name

N-(3-methoxyphenyl)-4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O2/c1-16-8-9-23-20(14-16)25-19-6-7-21(27-26-19)28-10-12-29(13-11-28)22(30)24-17-4-3-5-18(15-17)31-2/h3-9,14-15H,10-13H2,1-2H3,(H,24,30)(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSXZVWGLRXZIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.